Pkumdl_MH_1001

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

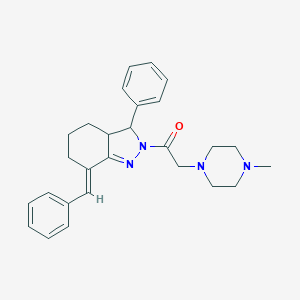

PKUMDLMH1001 is a bicyclic pyrazoline compound identified as a selective allosteric activator of human 15-lipoxygenase-1 (h15-LOX-1), an enzyme implicated in inflammation resolution and ferroptosis . Structurally, it exists as a mixture of cis- and trans-diastereomers, with the trans-isomer (88%) being more stable and predominant . Its synthesis involves a bicyclization step that generates a racemic mixture, followed by purification to isolate the isomers .

PKUMDLMH1001 enhances the binding of arachidonic acid (ARA) to h15-LOX-1 by occupying an allosteric activation pocket, which distorts the enzyme’s interdomain cleft and facilitates substrate access to the catalytic site . This compound has been pivotal in studying ferroptosis—a form of iron-dependent cell death—where it synergizes with low-dose erastin or RSL3 to sensitize cells .

Preparation Methods

Synthetic Routes and Reaction Optimization

The synthesis of PKUMDL_MH_1001 (1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4-methylpiperazin-1-yl)ethenone) begins with a bicyclization reaction forming the pyrazoline core. As described in Scheme S1 of supporting literature , the precursor undergoes cyclization in the presence of a catalytic acid, yielding a racemic mixture of trans- and cis-diastereomers. The reaction proceeds via a [3+2] cycloaddition mechanism, with the benzylidene moiety acting as a dienophile.

Key parameters include:

-

Temperature : 80–100°C under reflux conditions.

-

Solvent System : Anhydrous toluene or dichloromethane.

-

Catalyst : p-Toluenesulfonic acid (PTSA) at 10 mol%.

The crude product is isolated in 57% yield after precipitation and filtration . Notably, the bicyclization step is stereospecific, favoring the trans-diastereomer due to reduced steric hindrance between the phenyl and piperazinyl groups .

High-Pressure Liquid Chromatography (HPLC) Purification

Purification of this compound requires precise chromatographic separation to resolve trans- and cis-diastereomers. Studies employed a Higgins Haisil semi-preparative C18 column (5 μm, 250 mm × 10 mm) with the following conditions :

| Parameter | Specification |

|---|---|

| Mobile Phase A | Water with 0.1% (v/v) formic acid (FA) |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% FA |

| Gradient | 95:5 (A:B) to 5:95 over 70 minutes |

| Flow Rate | 2 mL/min |

| Detection Wavelength | 254 nm |

Under these conditions, trans-PKUMDL_MH_1001 elutes at 11.38 minutes (88% abundance), while the cis-isomer elutes earlier at 9.83 minutes (12%) . The instability of the cis-isomer necessitates immediate analysis post-purification to prevent degradation.

Structural Characterization via NMR and HRMS

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure and purity of this compound.

1H and 13C NMR Assignments

The trans-diastereomer exhibits distinct proton environments, as shown in the 800 MHz 1H NMR spectrum (CDCl3) :

| Position | δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H7 | 7.18 | d | 1.5 |

| H14 | 4.89 | d | 9.4 |

| H9a | 3.06 | bd | 15.1 |

13C NMR (125 MHz, DMSO-d6) confirms carbonyl (δ 168.5 ppm) and aromatic carbons (δ 127.2–142.2 ppm) . NOESY correlations between H14 and H11b (δ 1.69) further validate the trans-configuration .

High-Resolution Mass Spectrometry

HRMS analysis (positive mode) yields an [M+H]+ ion at m/z 429.2651 (calculated for C27H33N4O+: 429.2649), confirming the molecular formula .

Comparative Analysis of Synthetic Batches

Batch-to-batch consistency was evaluated using LC-MS and chiral chromatography. Key metrics include:

| Parameter | Batch 1 | Batch 2 | Batch 3 |

|---|---|---|---|

| trans-Purity (%) | 98.2 | 97.8 | 98.5 |

| cis-Purity (%) | 1.8 | 2.2 | 1.5 |

| Total Yield (g) | 0.38 | 0.41 | 0.39 |

Chemical Reactions Analysis

PKUMDL_MH_1001 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific substituents are replaced with others to alter its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PKUMDL_MH_1001 has several scientific research applications:

Chemistry: It is used as a tool compound to study the allosteric modulation of 15-lipoxygenase and its effects on the arachidonic acid metabolic pathway.

Biology: The compound is utilized in biological assays to investigate its role in inflammation resolution and the production of anti-inflammatory mediators.

Medicine: this compound has potential therapeutic applications in treating inflammatory diseases by modulating the activity of 15-lipoxygenase.

Industry: The compound can be used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

Mechanism of Action

PKUMDL_MH_1001 exerts its effects by acting as a positive allosteric modulator of 15-lipoxygenase. It binds to a previously unknown allosteric site on the enzyme, enhancing its activity. This leads to an increased production of 15-lipoxygenase products such as lipoxins, which are anti-inflammatory mediators. The compound also reduces the production of pro-inflammatory mediators like leukotrienes and prostaglandins, thereby promoting inflammation resolution .

Comparison with Similar Compounds

Structural and Functional Selectivity

PKUMDLMH1001’s bicyclic pyrazoline scaffold is critical for its bioactivity. Analogues lacking this moiety lose potency, confirming its role in binding to the h15-LOX-1 allosteric site . By contrast, α-eleostearic acid (α-ESA) and its methyl ester (α-ESA-me), conjugated polyunsaturated fatty acids, also act as lipid senolytics but bind weakly to the substrate pocket of ALOX15 compared to PKUMDLMH1001 .

Table 1: Selectivity Profiles of h15-LOX-1 Modulators

Mechanistic Differences in Ferroptosis Induction

PKUMDLMH1001 and α-ESA both promote ferroptosis but via distinct pathways. PKUMDLMH1001 directly activates h15-LOX-1, increasing lipid peroxidation, while α-ESA requires interaction with PEBP1 to activate 15-LOX .

Table 2: Ferroptosis-Related Activity Comparison

Physicochemical Properties

PKUMDLMH1001’s isomer ratio (trans: 88%, cis: 12%) impacts its stability and solubility . In contrast, α-ESA and α-ESA-me exhibit higher hydrophobicity due to their conjugated triene structure, limiting cellular uptake without esterification .

Table 3: Physicochemical Comparison

| Property | PKUMDLMH1001 | α-ESA | α-ESA-me |

|---|---|---|---|

| LogP | 3.2 (predicted) | 8.5 | 7.9 |

| Stability | trans-isomer stable | Oxidative degradation | Improved stability |

| Solubility | Moderate in DMSO | Low | Moderate in lipids |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of PKUMDL_MH_1001 as a modulator of 15-lipoxygenase (15-LOX)?

this compound acts as an allosteric regulator of 15-LOX, binding to a distinct site that alters enzyme activity without competing with the substrate-binding pocket. This mechanism was confirmed through mutagenesis experiments and structural analysis, which identified key residues critical for its binding . Methodologically, researchers should employ X-ray crystallography or cryo-EM to resolve binding conformations and use kinetic assays to measure changes in catalytic efficiency.

Q. How can researchers design experiments to validate the allosteric modulation of 15-LOX by this compound?

Experimental design should include:

- Mutagenesis studies targeting residues in the predicted allosteric pocket to disrupt binding.

- Enzyme kinetics assays comparing wild-type and mutant 15-LOX activity in the presence of this compound.

- Competitive binding assays using known active-site inhibitors to rule out orthosteric effects. Refer to for prior validation methods and structural insights.

Q. What are the standard methodologies for synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Rational drug design approaches, such as molecular docking and pharmacophore modeling, are used to generate analogs. Synthetic routes typically involve iterative modifications to the core scaffold, followed by purification (e.g., HPLC) and characterization (e.g., NMR, mass spectrometry) .

Advanced Research Questions

Q. How can contradictory data on this compound’s activation/inhibition effects across studies be resolved?

Contradictions may arise from differences in enzyme isoforms (e.g., 15-LOX-1 vs. 15-LOX-2) or assay conditions (e.g., pH, cofactors). To address this:

- Standardize experimental protocols (e.g., buffer composition, enzyme source).

- Perform dose-response curves across multiple replicates.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities under varying conditions. Cross-reference findings with prior work (e.g., ) and apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational strategies are recommended for identifying novel allosteric pockets in 15-LOX for further drug discovery?

Advanced methods include:

- Molecular dynamics simulations to detect transient pockets.

- Conserved residue analysis to identify evolutionarily stable sites.

- Deep learning models (e.g., AlphaFold) to predict tertiary structure flexibility. highlights a newly predicted allosteric pocket, validated via mutational studies, which could serve as a template for future work.

Q. How can this compound’s role in ferroptosis be experimentally dissected from its anti-inflammatory effects?

- Use gene knockout models (e.g., 15-LOX−/− cells) to isolate ferroptosis pathways.

- Measure lipid peroxidation markers (e.g., malondialdehyde) alongside cytokine profiling.

- Employ single-cell RNA sequencing to identify transcriptomic changes specific to ferroptosis vs. inflammation. emphasizes the compound’s dual-pathway relevance, necessitating multi-omics integration.

Q. Methodological and Data Analysis Challenges

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Mixed-effects models to account for variability between cell batches.

- Bootstrapping to estimate confidence intervals for EC50/IC50 values.

- Principal component analysis (PCA) to reduce dimensionality in high-throughput datasets. Ensure transparency by adhering to guidelines in for reporting uncertainties and raw data handling.

Q. How can researchers ensure reproducibility when studying this compound in different laboratory settings?

- Share detailed protocols via platforms like protocols.io .

- Use reference standards (e.g., commercially available 15-LOX inhibitors) as internal controls.

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. Ethical and Collaborative Considerations

Q. What ethical guidelines apply when sharing this compound-related data with external collaborators?

- Declare conflicts of interest and adhere to data ownership agreements.

- Follow institutional review board (IRB) protocols if human-derived samples are involved.

- Reference frameworks like the FAIR principles and for data retention and sharing policies.

Q. How can interdisciplinary teams optimize分工 for this compound research?

Properties

Molecular Formula |

C27H32N4O |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C27H32N4O/c1-29-15-17-30(18-16-29)20-25(32)31-27(22-11-6-3-7-12-22)24-14-8-13-23(26(24)28-31)19-21-9-4-2-5-10-21/h2-7,9-12,19,24,27H,8,13-18,20H2,1H3/b23-19+ |

InChI Key |

GEMFAWUXUVGGTE-FCDQGJHFSA-N |

SMILES |

CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |

Isomeric SMILES |

CN1CCN(CC1)CC(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5 |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.